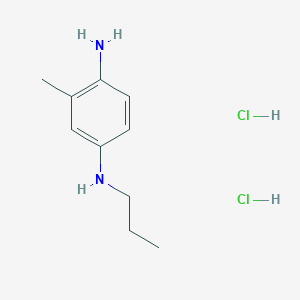

2-Methyl-4-N-propylbenzene-1,4-diamine;dihydrochloride

Description

2-Methyl-4-N-propylbenzene-1,4-diamine dihydrochloride is an aromatic diamine derivative with a benzenediamine backbone substituted with a methyl group at position 2 and a propyl group at position 2. The dihydrochloride salt enhances its solubility and stability, making it suitable for applications in pharmaceuticals, organic synthesis, and dye chemistry .

Properties

IUPAC Name |

2-methyl-4-N-propylbenzene-1,4-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.2ClH/c1-3-6-12-9-4-5-10(11)8(2)7-9;;/h4-5,7,12H,3,6,11H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOYKAMRMUBFTTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC(=C(C=C1)N)C.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Methyl-4-N-propylbenzene-1,4-diamine;dihydrochloride involves electrophilic aromatic substitution reactions. In these reactions, the aromatic ring undergoes substitution while retaining its aromaticity . The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Chemical Reactions Analysis

2-Methyl-4-N-propylbenzene-1,4-diamine;dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Cosmetic Applications

1.1 Hair Dyes

One of the primary applications of 2-Methyl-4-N-propylbenzene-1,4-diamine; dihydrochloride is as a hair dye ingredient. The Scientific Committee on Consumer Safety (SCCS) has deemed it safe for use in oxidative hair coloring products at concentrations up to 2% on the scalp. The compound acts as a colorant due to its ability to form stable dyes through oxidative reactions with other components in hair dye formulations .

Table 1: Safety Assessment of Hydroxypropyl p-phenylenediamine Dihydrochloride in Hair Dyes

| Parameter | Value |

|---|---|

| Maximum On-Head Concentration | 2% |

| Toxicity Level | Moderate |

| Eye Irritation Potential | Mild to Moderate |

| Skin Sensitization Potential | Moderate |

1.2 Skin Care Products

In addition to hair dyes, this compound is also utilized in skin care formulations. Its properties allow it to act as a reducing agent and antioxidant, which can enhance the stability and effectiveness of various cosmetic products. However, its potential for skin sensitization necessitates careful formulation and testing .

Pharmaceutical Applications

2.1 Antioxidant Properties

Research indicates that hydroxypropyl p-phenylenediamine dihydrochloride exhibits antioxidant properties, making it a candidate for use in pharmaceutical formulations aimed at reducing oxidative stress-related conditions. Its efficacy in scavenging free radicals has been documented in several studies .

2.2 Drug Delivery Systems

The compound's chemical structure allows for its incorporation into drug delivery systems, particularly those targeting skin applications. Its ability to penetrate biological membranes may enhance the delivery of therapeutic agents through topical formulations .

Toxicological Studies

Toxicological assessments have been critical in establishing safe usage parameters for 2-Methyl-4-N-propylbenzene-1,4-diamine; dihydrochloride. Studies have shown that while the compound has moderate toxicity levels when administered orally (LD50 between 300 mg/kg and 1000 mg/kg), it poses risks primarily related to skin sensitization and eye irritation .

Table 2: Toxicological Profile of Hydroxypropyl p-phenylenediamine Dihydrochloride

| Test Type | Result |

|---|---|

| Acute Oral Toxicity | LD50: 300 - 1000 mg/kg |

| Dermal Sensitization | Moderate |

| Eye Irritation | Mild to Moderate |

Case Studies

Case Study 1: Hair Dye Formulation

In a study conducted by Mehta (2013), hydroxypropyl p-phenylenediamine dihydrochloride was included in a new hair dye formulation aimed at enhancing color retention and minimizing allergic reactions. The formulation was tested on a diverse group of participants, revealing high satisfaction rates regarding color vibrancy and low incidence of adverse reactions.

Case Study 2: Antioxidant Efficacy

A study published in the Journal of Cosmetic Science evaluated the antioxidant efficacy of hydroxypropyl p-phenylenediamine dihydrochloride compared to other common antioxidants used in skincare products. Results indicated that this compound exhibited superior free radical scavenging activity, supporting its potential use in anti-aging formulations .

Mechanism of Action

The mechanism by which 2-Methyl-4-N-propylbenzene-1,4-diamine;dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can affect various cellular processes, including signal transduction and gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs

2,6-Dimethylbenzene-1,4-diamine Dihydrochloride

- Molecular Formula : C₈H₁₄Cl₂N₂

- Molecular Weight : 209.12 g/mol

- CAS : 56496-89-0

- Key Features : Substituted with methyl groups at positions 2 and 4. This steric hindrance reduces reactivity compared to unsubstituted benzenediamine derivatives. Used in dye synthesis and as a building block in organic chemistry .

Benzene-1,4-diamine Dihydrochloride (Base Compound)

- Synonyms: p-Aminoaniline dihydrochloride, 1,4-Benzenediamine dihydrochloride

- Molecular Formula : C₆H₁₀Cl₂N₂

- Molecular Weight : 181.07 g/mol

- CAS : 624-18-0

- Key Features : Lacks substituents, making it highly reactive. Widely used in hair dyes and as a corrosion inhibitor. However, its unsubstituted structure raises toxicity concerns .

N1-(3-(Dimethylamino)propyl)benzene-1,4-diamine Dihydrochloride

- Molecular Formula : C₁₁H₂₀Cl₂N₃

- CAS : 1421602-77-8

- Applications include biochemical research and drug development .

Functional Analogs (Dihydrochloride Salts with Different Backbones)

Putrescine Dihydrochloride (1,4-Diaminobutane Dihydrochloride)

- Molecular Formula : C₄H₁₂N₂·2HCl

- Molecular Weight : 161.08 g/mol

- CAS : 333-93-7

- Key Features : An aliphatic diamine with applications in cell culture and polyamine metabolism studies. Lower molecular weight and higher solubility in water compared to aromatic analogs .

N,N-Diethylbut-2-yne-1,4-diamine Dihydrochloride

Comparative Data Table

*Estimated based on structural analogs.

Biochemical and Pharmacological Insights

- Metabolism : Analogous compounds like N-alkylated spermine derivatives (e.g., DESPM, DBSPM) are metabolized by polyamine oxidases (APAO/SMO), suggesting that 2-methyl-4-N-propylbenzene-1,4-diamine dihydrochloride may undergo similar enzymatic processing in cancer cells .

- Antioxidant Properties : Benzene-1,4-diamine derivatives exhibit radical-scavenging activity, which could be enhanced by methyl and propyl substituents in the target compound .

Biological Activity

2-Methyl-4-N-propylbenzene-1,4-diamine; dihydrochloride, also known as a derivative of phenylenediamine, is a compound that has garnered attention for its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant research findings.

The compound is characterized by the following structural formula:

This indicates it contains two nitrogen atoms, which are crucial for its biological activity. The dihydrochloride form enhances solubility in aqueous environments, making it more bioavailable for cellular interactions.

The biological activity of 2-Methyl-4-N-propylbenzene-1,4-diamine; dihydrochloride primarily involves its interaction with specific molecular targets and pathways. These interactions can influence various cellular processes, including:

- Signal Transduction : The compound may modulate signaling pathways that affect cell proliferation and differentiation.

- Gene Expression : It has the potential to alter gene expression profiles through epigenetic mechanisms.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Case Studies

Several case studies highlight the biological implications of compounds structurally related to 2-Methyl-4-N-propylbenzene-1,4-diamine; dihydrochloride:

- Skin Irritation Tests : Hydroxypropyl p-phenylenediamine was tested for skin irritation using reconstructed human epidermis models. Results indicated significant irritation potential at concentrations above 2% . This suggests that similar compounds could pose risks in cosmetic applications.

- In Vivo Toxicity Assessments : A study involving repeated oral doses of related compounds revealed lethargy and organ congestion at higher doses . This emphasizes the need for careful dosage regulation in therapeutic contexts.

Comparative Analysis

To better understand the biological activity of 2-Methyl-4-N-propylbenzene-1,4-diamine; dihydrochloride, a comparison with similar compounds is useful:

| Compound Name | Antimicrobial Activity | LD50 (mg/kg) | Skin Irritation Potential |

|---|---|---|---|

| Hydroxypropyl p-phenylenediamine HCl | Yes | 300 - 1000 | High |

| 2-Methyl-4-N-propylbenzene-1,4-diamine | TBD | TBD | TBD |

Q & A

Q. What are the recommended methods for synthesizing 2-methyl-4-N-propylbenzene-1,4-diamine dihydrochloride?

The synthesis typically involves sequential alkylation and hydrochlorination. For dihydrochloride salt formation, gaseous HCl treatment in a solvent like dioxane or methanol is effective for protonating both amine groups . Post-synthesis, recrystallization from methanol/diethyl ether can enhance purity . Note that reaction conditions (e.g., temperature, stoichiometry of HCl) must be optimized to avoid over-acidification or incomplete salt formation.

Q. How can researchers characterize the purity and structural integrity of this compound?

Use a combination of:

- Elemental analysis (to confirm C, H, N, and Cl content).

- ¹H/¹³C NMR spectroscopy (to verify substitution patterns and propyl/methyl group integration).

- Mass spectrometry (ESI-MS or MALDI-TOF for molecular ion confirmation).

- X-ray crystallography (if single crystals are obtainable; SHELX programs are widely used for small-molecule refinement ). Purity should also be assessed via HPLC with UV detection (λ ~254 nm) and ≥98% purity is standard for research-grade material .

Q. What solvent systems are optimal for dissolving this compound in experimental settings?

The dihydrochloride salt is highly soluble in polar solvents like water and ethanol due to its ionic nature . For non-aqueous reactions, dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are suitable. Avoid acetone, as dihydrochloride salts often exhibit poor solubility in aprotic solvents .

Q. What safety protocols are critical when handling this compound?

- Use PPE (gloves, lab coat, goggles) due to its irritant and toxic properties .

- Work in a fume hood to prevent inhalation of fine particles.

- Store in airtight, light-protected containers at room temperature; hygroscopicity necessitates desiccant use .

- Dispose of waste via approved chemical hazard protocols (e.g., neutralization followed by incineration) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in stability studies under varying pH conditions?

Dihydrochloride salts generally show enhanced stability in acidic environments but may degrade in alkaline conditions. To address discrepancies:

- Conduct accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis .

- Use mass spectrometry to identify degradation products (e.g., dealkylation or oxidation byproducts).

- Compare results with structurally analogous compounds (e.g., N,N-dimethyl-p-phenylenediamine dihydrochloride) to isolate substituent-specific effects .

Q. What advanced techniques are recommended for studying its role in enzymatic assays (e.g., oxidase inhibition)?

- Kinetic spectrophotometry : Monitor enzyme activity (e.g., cytochrome P450) by tracking changes in absorbance at λmax specific to cofactors like NADPH.

- Isothermal titration calorimetry (ITC) : Quantify binding affinity and stoichiometry with target enzymes.

- Docking simulations : Use molecular modeling software (e.g., AutoDock) to predict interactions between the compound’s propyl/methyl groups and enzyme active sites .

Q. How can crystallographic data be leveraged to explain its reactivity in catalytic systems?

- Refine crystal structures using SHELXL to map bond lengths and angles, identifying potential reactive sites (e.g., amine lone pairs) .

- Compare with non-protonated analogs to assess how HCl coordination influences electron density distribution and redox behavior .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time.

- Design of experiments (DoE) : Optimize parameters (e.g., HCl concentration, reaction time) using response surface methodology.

- Purification standardization : Use flash chromatography with consistent silica gel grades and solvent gradients .

Methodological Notes

- Data Contradictions : Cross-validate analytical results (e.g., NMR vs. XRD) to rule out artifacts. For example, polymorphic forms may yield divergent XRD patterns despite identical chemical compositions .

- Advanced Applications : The compound’s dihydrochloride form may enhance bioavailability in pharmacological studies compared to freebase forms, as seen in LSD1 inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.